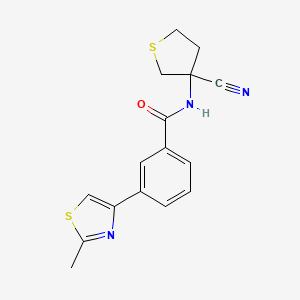

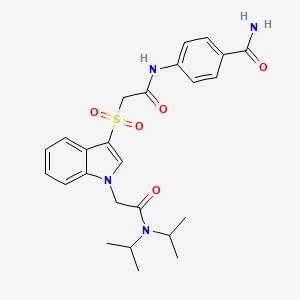

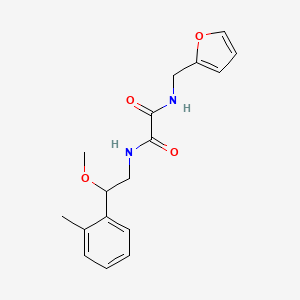

![molecular formula C23H18F3N3O2 B2499660 N-(2,4-difluorobenzyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide CAS No. 1286722-35-7](/img/structure/B2499660.png)

N-(2,4-difluorobenzyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2,4-difluorobenzyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide" is a complex molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to analyze the compound .

Synthesis Analysis

The synthesis of related N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has been described, involving indolization under Fischer conditions and the Japp-Klingemann method, followed by decarboxylation and amidification with 4-aminopyridine . Additionally, a one-pot synthesis method for N-difluoromethyl-2-pyridone derivatives has been reported, starting from N-(pyridin-2-yl)acetamide derivatives and using sodium chlorodifluoroacetate as a difluorocarbene source . These methods could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the appropriate fluorobenzyl and pyrrolopyridinyl moieties.

Molecular Structure Analysis

The molecular structures of similar compounds have been characterized by spectroscopic methods, and in some cases, confirmed by X-ray crystallography . These studies provide a foundation for understanding the molecular structure of "N-(2,4-difluorobenzyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide," suggesting that similar analytical techniques could be employed to determine its structure.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored, with studies detailing the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides using various oxidants to generate multiple products . This suggests that the compound may also undergo oxidation reactions, potentially leading to a variety of products depending on the specific oxidants and conditions used.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar N-(pyridin-4-yl)-(indol-3-yl)acetamides have been investigated, with one compound demonstrating significant antiallergic activity in various assays . The synthesis and characterization of N-(pyridine-2-yl)acetamide complexes with metals have also been reported, providing insights into the coordination chemistry and potential biological activities of these compounds . These findings indicate that "N-(2,4-difluorobenzyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide" may also exhibit unique physical and chemical properties that could be relevant for pharmacological applications.

Scientific Research Applications

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds, such as those with difluoro substitutions, play a critical role in medicinal chemistry due to their ability to modify the biological activity of molecules. Their incorporation into drug molecules can influence the drug's metabolism, bioavailability, and binding affinity towards its target. For instance, the synthesis and pharmacological evaluation of various fluorinated analogs have led to the identification of potent analgesic agents, demonstrating the significant impact of fluorination on enhancing pharmaceutical properties (Fouchard et al., 2001).

Electrophilic Fluorination in Organic Synthesis

The electrophilic fluorination technique is vital in introducing fluorine atoms into organic molecules, offering a pathway to access fluorinated derivatives with potential applications ranging from pharmaceuticals to agrochemicals. Research on novel electrophilic fluorinating agents, such as perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], underscores the development of more efficient and selective fluorination methods that could be applicable to synthesizing complex fluorinated compounds like the one (Banks et al., 1996).

Fluorinated Pyrroles in Drug Discovery

Fluorinated pyrroles are of interest in drug discovery due to their structural resemblance to biologically active heterocycles. The synthesis of fluorinated pyrrole derivatives through innovative methods, such as 1,3-dipolar cycloaddition reactions involving difluoro-substituted azomethine ylides, highlights the potential of fluorinated heterocycles in the development of new therapeutic agents. Such methodologies provide insights into how the target compound, featuring fluorinated benzyl and pyrrolopyridinyl moieties, could be synthesized and explored for biological activities (Novikov et al., 2005).

properties

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F3N3O2/c24-18-6-5-16(20(26)11-18)12-27-21(30)14-29-10-8-15-7-9-28(22(15)23(29)31)13-17-3-1-2-4-19(17)25/h1-11H,12-14H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZUOWKCRJEHDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NCC4=C(C=C(C=C4)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,4-difluorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

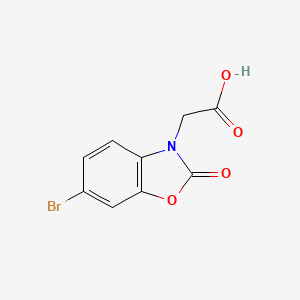

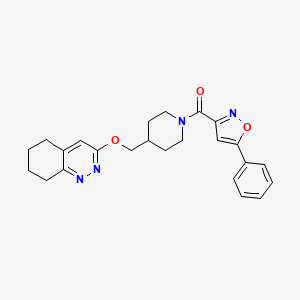

![3-chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2499580.png)

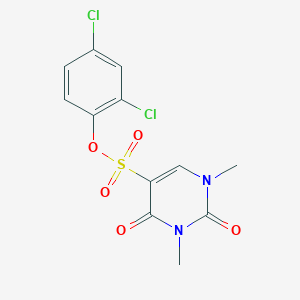

![(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B2499592.png)

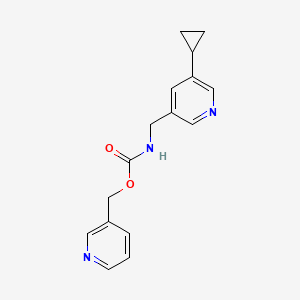

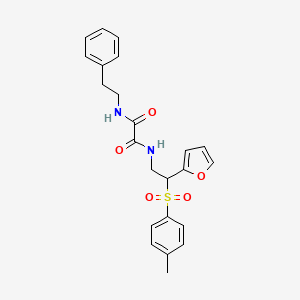

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((benzyloxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2499593.png)